Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

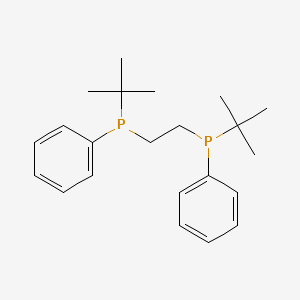

Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] (CAS: 203000-53-7) is a sterically bulky bisphosphine ligand with the molecular formula C24H44P2 and a molecular weight of 394.564 g/mol . Structurally, it consists of a benzene ring core connected via methylene bridges to two di-tert-butylphosphine groups. The tert-butyl substituents confer significant steric bulk, making this compound highly effective in stabilizing metal centers in coordination chemistry and catalysis. It is also known by synonyms such as 1,2-bis((di-tert-butylphosphanyl)methyl)benzene and ALPHA,ALPHA′-BIS(DI-TERT-BUTYLPHOSPHINO)-ORTHO-XYLENE . Its purity is typically 97%, and it is used in specialized synthetic applications due to its air-sensitive nature and strong electron-donating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] typically involves the reaction of 1,2-dibromoethane with lithium diphenylphosphide. The reaction proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The general reaction scheme is as follows:

BrCH2CH2Br+2LiPPh2→Ph2PCH2CH2PPh2+2LiBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] undergoes various types of chemical reactions, including:

Oxidation: The phosphine groups can be oxidized to form phosphine oxides.

Substitution: The phenyl and tert-butyl groups can undergo substitution reactions with suitable reagents.

Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds can be used.

Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.

Major Products

Phosphine Oxides: Formed from the oxidation of the phosphine groups.

Substituted Derivatives: Formed from substitution reactions.

Metal-Phosphine Complexes: Formed from coordination with transition metals.

Scientific Research Applications

Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of fine chemicals, polymers, and materials science.

Mechanism of Action

The mechanism of action of Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] primarily involves its role as a ligand in coordination chemistry. The phosphine groups can donate electron density to transition metals, forming stable complexes. These metal-phosphine complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, carbonylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Structural and Electronic Properties

Notes:

- Cone Angle : Approximate measure of steric hindrance around the phosphorus atom.

- Electronic Effect : tert-butyl groups donate electron density via inductive effects, while phenyl groups withdraw electron density through resonance .

Biological Activity

Phosphine, specifically 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] , is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Chemical Name : Phosphine oxide, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-]

- CAS Registry Number : 115241-63-9

- Molecular Formula : C22H32O2P2

- Molecular Weight : 390.4 g/mol

- Exact Mass : 390.187754 g/mol

- InChIKey : SHUQRYJRJVURMI-UHFFFAOYSA-N

Biological Activity Overview

Phosphine derivatives have been studied for their potential antibacterial and anticancer properties. The biological activity of phosphines is often attributed to their ability to interact with cellular mechanisms and pathways.

Antibacterial Properties

Research indicates that certain phosphine compounds exhibit moderate antibacterial activity against various bacterial strains. For instance, a study on aziridine phosphines demonstrated that these compounds could inhibit bacterial growth effectively. The presence of polar functional groups in phosphines enhances their solubility and metabolic stability, which may contribute to their antibacterial efficacy .

Anticancer Activity

Phosphine oxides have shown promising results in anticancer studies. In vitro assays using cell lines such as HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) revealed that specific phosphine oxides could significantly reduce cell viability. The half-maximal inhibitory concentration (IC50) values were determined for various compounds, indicating their potency against cancer cells.

Table 1: IC50 Values of Selected Phosphine Oxides

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | HeLa | 15 | Induces apoptosis via ROS accumulation |

| Compound 7 | Ishikawa | 20 | Cell cycle arrest in S phase |

| Compound 8 | L929 (Fibroblast) | 30 | Moderate inhibition of cell proliferation |

The studies suggest that the mechanism of action includes the induction of reactive oxygen species (ROS), leading to apoptosis and disruption of the cell cycle .

The biological activity of phosphines can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Phosphines may inhibit enzymes like acetylcholinesterase, leading to increased acetylcholine levels and subsequent cellular responses .

- Cell Cycle Disruption : Studies have shown that phosphine oxides can cause cell cycle arrest at various phases, particularly in the S phase, which is critical for DNA replication .

- Induction of Apoptosis : The elevation of ROS levels has been linked to DNA damage and apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of phosphine derivatives:

- Antibacterial Activity Study : A systematic investigation into the antibacterial properties of aziridine phosphines found moderate efficacy against reference bacterial strains. The study highlighted the need for further exploration into structural modifications to enhance activity .

- Anticancer Efficacy Assessment : A detailed examination involving multiple phosphine oxides showed significant anticancer potential across various cell lines. The results indicated that modifications in the chemical structure could lead to improved biological outcomes .

- Toxicological Studies : Research into the toxicity mechanisms associated with phosphine exposure revealed insights into its pharmacological effects and potential therapeutic applications in mitigating toxicity through targeted interventions .

Properties

CAS No. |

144313-32-6 |

|---|---|

Molecular Formula |

C22H32P2 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

tert-butyl-[2-[tert-butyl(phenyl)phosphanyl]ethyl]-phenylphosphane |

InChI |

InChI=1S/C22H32P2/c1-21(2,3)23(19-13-9-7-10-14-19)17-18-24(22(4,5)6)20-15-11-8-12-16-20/h7-16H,17-18H2,1-6H3 |

InChI Key |

QCGQZQVMBJGWNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(CCP(C1=CC=CC=C1)C(C)(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.